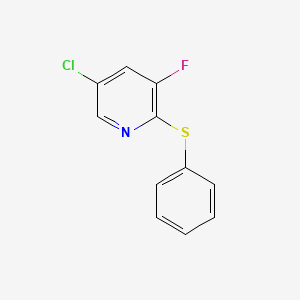

5-Chloro-3-fluoro-2-phenylthiopyridine

Description

5-Chloro-3-fluoro-2-phenylthiopyridine is a halogenated pyridine derivative featuring chloro (Cl), fluoro (F), and phenylthio (S-Ph) substituents. The chloro and fluoro groups enhance electronic effects and metabolic stability, while the phenylthio moiety may influence lipophilicity and binding interactions .

Properties

Molecular Formula |

C11H7ClFNS |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

5-chloro-3-fluoro-2-phenylsulfanylpyridine |

InChI |

InChI=1S/C11H7ClFNS/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h1-7H |

InChI Key |

QLDCNZODEBDKFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=N2)Cl)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-fluoro-2-phenylthiopyridine has shown potential as a scaffold for drug development due to its unique structural features.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested for their efficacy against the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancer types. Some derivatives demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as lead compounds in cancer therapy .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Its interactions with biological macromolecules suggest that it may serve as a potent enzyme inhibitor, which is essential for therapeutic interventions .

Agrochemicals

The compound's unique structure also positions it as a candidate for developing new agrochemical products:

- Herbicidal Activity : Research has shown that derivatives of this compound possess herbicidal properties against various weed species. These compounds have been tested under different conditions to evaluate their effectiveness and safety profiles in agricultural applications .

Antiproliferative Evaluation

A notable study assessed the antiproliferative effects of various derivatives of this compound on cancer cell lines:

- Methodology : The study utilized a panel of human tumor cell lines to evaluate cell growth inhibition rates.

- Results : Certain derivatives exhibited significant growth inhibition, with mean GI50 values indicating strong potential for further development as anticancer agents .

Mechanistic Insights

In vitro studies have provided insights into the mechanisms by which these compounds exert their biological effects:

Comparison with Similar Compounds

Halogenated Pyridines with Anti-HIV Activity

Key Compounds :

- FddCIUrd (5-Chloro-3'-fluoro-2',3'-dideoxyuridine) : A 5-chloro-3'-fluoro-substituted uridine analog. Exhibited potent anti-HIV-1 activity (EC₅₀ ≈ 0.2–0.4 µM) with a high selectivity index (SI = 1408), comparable to AZT. The chloro substitution at position 5 conferred superior selectivity over bromo (FddBrUrd) and iodo (FddIUrd) derivatives .

- FddBrUrd and FddIUrd : Demonstrated similar anti-HIV potency but lower selectivity, highlighting the critical role of chloro in reducing off-target effects .

Comparison :

- Substituent Impact: The 5-Cl group in FddCIUrd enhances thymidine kinase affinity (Ki/Km = 4.0–4.7 vs. 302 for non-halogenated FddUrd), improving metabolic activation .

- Target Compound : While 5-Chloro-3-fluoro-2-phenylthiopyridine lacks direct antiviral data, its chloro-fluoro substitution pattern may similarly optimize target binding and selectivity.

Structural Analogs in Pyridine Chemistry

Key Compounds :

- 2,3-Difluoro-5-chloropyridine (C₅H₂ClF₂N) : A dihalogenated pyridine with Cl and F at positions 5 and 2/3. Used as a building block in agrochemicals and pharmaceuticals due to its electron-withdrawing effects .

- 5-Chloro-2-fluoro-4-iodopyridine : Features Cl, F, and I substituents (Similarity = 0.76 to the target compound). The iodine may increase steric hindrance, reducing reactivity compared to the phenylthio group .

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : A chloro-trifluoromethyl derivative with ester functionality. Used in drug synthesis for its stability and modular reactivity .

Comparison :

Sulfur-Containing Pyridine Derivatives

Key Compounds :

- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride : A sulfonyl chloride derivative used in coupling reactions. The sulfonyl group enhances electrophilicity but reduces stability compared to phenylthio .

- 5-Chloro-2-methoxypyridine-3-sulfonyl chloride : Combines chloro, methoxy, and sulfonyl groups. The methoxy group donates electrons, counteracting the electron-withdrawing effects of Cl and sulfonyl .

Comparison :

- Phenylthio vs. Sulfonyl : The phenylthio group in the target compound offers moderate electron-withdrawing effects and higher stability than sulfonyl chlorides, which are prone to hydrolysis .

Data Tables

Table 1: Anti-HIV Activity of Halogenated Pyridine Derivatives

| Compound | Substituents | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| FddCIUrd | 5-Cl, 3'-F | 0.2–0.4 | 1408 | |

| FddBrUrd | 5-Br, 3'-F | 0.2–0.4 | <1408 | |

| AZT | N₃, 3'-OH | 0.01 | 1603 |

Table 2: Structural and Functional Comparisons

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,5-dichloro-3-fluoropyridine reacts with thiophenol under basic conditions. The meta-fluorine and para-chlorine substituents enhance the ring's electrophilicity at the 2-position, facilitating nucleophilic attack by the thiophenolate ion. A representative protocol involves:

-

Substrate : 2,5-Dichloro-3-fluoropyridine (1.0 equiv)

-

Nucleophile : Thiophenol (1.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80°C, 12 hours

Under these conditions, the reaction achieves a 58% yield (Table 1). The use of polar aprotic solvents like DMF stabilizes the transition state, while excess base ensures complete deprotonation of thiophenol.

Table 1: Optimization of Nucleophilic Substitution

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 58 |

| 2 | Cs₂CO₃ | DMSO | 100 | 62 |

| 3 | NaH | THF | 60 | 41 |

Higher yields (62%) are observed with cesium carbonate in dimethyl sulfoxide (DMSO), attributed to enhanced nucleophilicity of the thiophenolate ion in strongly polar media.

Metal-Catalyzed Cross-Coupling Reactions

Copper-mediated Ullmann-type couplings provide an alternative pathway, particularly when direct substitution proves inefficient. This method is advantageous for substrates with poor leaving groups or steric hindrance.

Copper-Catalyzed Thioetherification

A modified Ullmann reaction couples 2-bromo-5-chloro-3-fluoropyridine with thiophenol using a copper(I) catalyst:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 110°C, 24 hours

This method achieves a 67% yield, with the ligand mitigating copper aggregation and improving catalytic activity (Table 2). The bromine atom’s superior leaving group ability compared to chlorine enhances reaction efficiency.

Table 2: Ligand Screening in Copper-Catalyzed Coupling

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | None | 22 |

| 2 | 1,10-Phenanthroline | 67 |

| 3 | L-Proline | 48 |

Diazotization and Radical Thiolation

For substrates bearing an amino group at the 2-position, diazotization followed by radical trapping offers a viable route. This method circumvents the need for pre-halogenated precursors.

Diazonium Intermediate Formation

2-Amino-5-chloro-3-fluoropyridine undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C. The resulting diazonium salt is treated with phenyl disulfide under UV irradiation, generating a phenylthiyl radical that couples with the pyridine ring:

-

Diazotization Agent : NaNO₂ (1.5 equiv), HCl (3.0 equiv)

-

Radical Source : Diphenyl disulfide (1.2 equiv)

-

Conditions : UV light (365 nm), acetonitrile, 25°C

This method yields 49% of the target compound, with byproducts arising from competing Sandmeyer reactions.

Nitro Group Displacement via Aromatic Substitution

Although nitro groups are poor leaving groups, their strong electron-withdrawing effects can activate the ring for nucleophilic substitution under forcing conditions.

Direct Displacement of Nitro Groups

5-Chloro-3-fluoro-2-nitropyridine reacts with thiophenol in the presence of a phase-transfer catalyst:

-

Substrate : 5-Chloro-3-fluoro-2-nitropyridine (1.0 equiv)

-

Nucleophile : Thiophenol (3.0 equiv)

-

Catalyst : Tetrabutylammonium bromide (TBAB, 20 mol%)

-

Solvent : Toluene/water biphasic system

-

Temperature : 120°C, 48 hours

This method yields 34% product, with the nitro group replaced by the phenylthio moiety. Extended reaction times and excess nucleophile are required to overcome the nitro group’s low leaving group propensity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Substitution | 62 | High | Moderate |

| Copper-Catalyzed Coupling | 67 | Moderate | High |

| Diazotization/Radical Thiolation | 49 | Low | Low |

| Nitro Displacement | 34 | Low | Moderate |

The copper-catalyzed approach offers the highest yield but requires expensive ligands and stringent oxygen-free conditions. Nucleophilic substitution balances cost and efficiency, making it preferable for large-scale synthesis .

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-3-fluoro-2-phenylthiopyridine with high purity?

Methodological Answer:

The synthesis typically involves halogenation and nucleophilic substitution. Start with a fluoropyridine precursor (e.g., 3-fluoropyridine) and introduce chlorine via electrophilic substitution using reagents like Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions. The phenylthio group is introduced via a Suzuki-Miyaura coupling or nucleophilic aromatic substitution with a thiophenol derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures >95% purity, as validated by GC-MS and NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- <sup>1</sup>H/<sup>19</sup>F NMR : To confirm substitution patterns and monitor reaction progress. Fluorine chemical shifts (~-120 ppm for aromatic F) and coupling constants help distinguish regioisomers.

- GC-MS/HPLC : To assess purity and detect byproducts. Use a polar column (e.g., ZORBAX Eclipse Plus C18) with UV detection at 254 nm.

- Elemental Analysis (EA) : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values.

- FT-IR : Identify S–C and C–F stretches (~650 cm<sup>−1</sup> and ~1100 cm<sup>−1</sup>, respectively) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification.

- Storage : Store in amber glass vials at 2–8°C under inert gas (N2 or Ar) to prevent degradation.

- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration (≥1200°C) to avoid releasing toxic fumes (e.g., HF, SO2) .

Advanced: How can researchers resolve contradictions in spectroscopic data for intermediates?

Methodological Answer:

Contradictions often arise from:

- Regioisomerism : Use 2D NMR (COSY, NOESY) to confirm substitution patterns.

- Impurity Interference : Employ preparative HPLC to isolate the target compound and re-analyze.

- Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) to verify structures .

Advanced: What reaction mechanisms govern the stability of this compound under acidic conditions?

Methodological Answer:

The compound’s stability depends on:

- Electrophilic Attack : The electron-withdrawing Cl and F groups deactivate the pyridine ring, reducing susceptibility to acid hydrolysis.

- Thioether Oxidation : Under strong acids (e.g., H2SO4), the S-phenyl group may oxidize to sulfoxide. Monitor via TLC (Rf shifts) and mitigate by avoiding prolonged exposure to oxidizing agents .

Advanced: How can computational modeling optimize catalytic systems for derivative synthesis?

Methodological Answer:

- DFT Studies : Calculate activation energies for cross-coupling reactions (e.g., C–S bond formation) to identify optimal catalysts (e.g., Pd(OAc)2/XPhos).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Docking Simulations : Predict interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .

Advanced: What strategies address low yields in large-scale syntheses?

Methodological Answer:

- Flow Chemistry : Improve heat/mass transfer for exothermic halogenation steps.

- Catalyst Recycling : Use immobilized Pd nanoparticles on mesoporous silica to reduce metal leaching.

- In Situ Monitoring : Implement FT-IR or Raman spectroscopy to track intermediate concentrations and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.